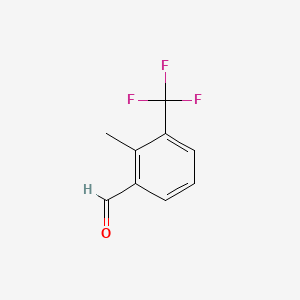
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid: is an organic compound with the molecular formula C29H39NO4 and a molecular weight of 465.62 g/mol . It is a white solid at room temperature and is commonly used in laboratory research, particularly in the synthesis of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid involves a multi-step organic synthesis process. The synthesis typically starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is followed by the coupling of the protected amino acid with tetradecanoic acid under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as those used in laboratory settings. The process involves the use of various reagents and catalysts to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The compound can participate in substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used.
Major Products:
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Deprotected amino acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid involves its interaction with various molecular targets. The Fmoc group can be deprotected under basic conditions to yield a free amine, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
- Fmoc-L-2Ated-OH (2S)-2- (Fmoc-amino)tetradecanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
Uniqueness: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetradecanoic acid is unique due to its specific combination of a long-chain fatty acid with an Fmoc-protected amino group. This structure provides it with distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGHFZFNWWDVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373290 |
Source


|
| Record name | Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919122-99-9 |
Source


|
| Record name | Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)


![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)


![2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1333967.png)
![(4-[4-(Trifluoromethyl)Phenyl]Phenyl)Sulfonylchloride](/img/structure/B1333968.png)



